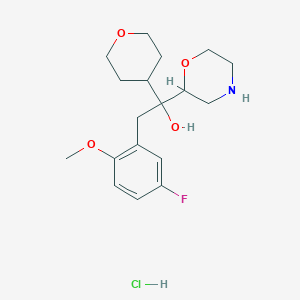
(R)-2-(5-Fluoro-2-methoxyphenyl)-1-((S)-morpholin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)ethanol hydrochloride
Cat. No. B8549480
M. Wt: 375.9 g/mol
InChI Key: WJDKGRLMNSHPON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07423037B2
Procedure details


A 6 L Parr bottle is loaded with 51b (1021 g), i-propanol (3630 mL) and water (639 mL). After purging with N2, 5% Pd—C 52% wet is added (105.6 g) and the mixture is then pressurized with hydrogen (50 psi). The reaction mixture is shaken for 9 h 30 mins, then the mixture is filtered on a Hyflo Super Cel® pad (100 g) pre-imbibed with 80/20 i-propanol/water (500 mL). The catalyst is rinsed with a 80:20: i-propanol:water mixture (500 mL). The solvents are stripped off then i-propanol is added (2000 mL) to be partially removed again. Then i-propanol is re-added (1400 mL) and the heterogeneous mixture is concentrated to provide an off-white solid To this crude alcohol 52b is added i-propanol (4474 mL) and the mixture is heated to reflux until a homogeneous solution is formed. Then, the mixture is cooled slowly and the crystallization starts at 60° C. The powder is filtered at room temperature, rinsed with i-propanol (2×350 mL) and dried under reduced pressure at 40° C. to give highly pure compound 52b with 80% recovery yield (98.4% de, 99.2% ee).
Name
51b
Quantity
1021 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[ClH:1].[F:2][C:3]1[CH:4]=[CH:5][C:6]([O:31][CH3:32])=[C:7]([CH2:9][C:10]([CH:18]2[O:23][CH2:22][CH2:21][N:20](CC3C=CC=CC=3)[CH2:19]2)([CH:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)[OH:11])[CH:8]=1.O>C(O)(C)C>[ClH:1].[F:2][C:3]1[CH:4]=[CH:5][C:6]([O:31][CH3:32])=[C:7]([CH2:9][C:10]([CH:18]2[O:23][CH2:22][CH2:21][NH:20][CH2:19]2)([CH:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)[OH:11])[CH:8]=1 |f:0.1,4.5|
|
Inputs


Step One
|
Name
|
51b
|
|
Quantity
|
1021 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.FC=1C=CC(=C(C1)CC(O)(C1CCOCC1)C1CN(CCO1)CC1=CC=CC=C1)OC
|
Step Two
|
Name
|
|
|
Quantity
|
639 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
4474 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
Step Four
|
Name
|
|
|
Quantity
|
3630 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is shaken for 9 h 30 mins
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After purging with N2, 5% Pd—C 52%
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
wet is added (105.6 g)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture is filtered on a Hyflo Super Cel® pad (100 g) pre-imbibed with 80/20 i-propanol/water (500 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The catalyst is rinsed with a 80:20
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
i-propanol is added (2000 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to be partially removed again
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Then i-propanol is re-added (1400 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the heterogeneous mixture is concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to provide an off-white solid To this crude alcohol 52b
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux until a homogeneous solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is formed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Then, the mixture is cooled slowly
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crystallization
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
starts at 60° C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The powder is filtered at room temperature
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with i-propanol (2×350 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure at 40° C.
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.FC=1C=CC(=C(C1)CC(O)(C1CCOCC1)C1CNCCO1)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

